
Improving the bioavailability of oral R-107
ketamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RP107

Cat. No.: B1665715 Get Quote

Technical Support Center: Oral R-107 Ketamine
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information and guidance for experiments involving the oral

extended-release ketamine formulation, R-107.

Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the oral administration of R-107 and its

unique properties.
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Question Answer

What is R-107 and what is its primary

application?

R-107 is a proprietary, extended-release oral

tablet of racemic ketamine. It is being developed

as a monotherapy for Treatment-Resistant

Depression (TRD) with the significant advantage

of being suitable for safe, at-home self-

administration.

What is the rationale behind an extended-

release oral formulation of ketamine?

The primary goal of an extended-release

formulation is to mitigate the dissociative and

psychotomimetic side effects associated with

rapid absorption of ketamine, as seen with

intravenous or intranasal administration. By

releasing the drug slowly, R-107 aims to

maintain low systemic concentrations of

ketamine, which is believed to reduce these

adverse effects and lower the potential for

abuse.

How does the bioavailability of oral R-107

compare to other routes of administration?

Oral ketamine generally has a low

bioavailability, in the range of 16-24%, due to

extensive first-pass metabolism in the liver.

While specific bioavailability data for R-107 is

part of its proprietary development, the

extended-release formulation is designed to

control the absorption rate and leverage the

pharmacological activity of its metabolites, such

as norketamine.

What is the proposed mechanism of action for

the antidepressant effects of oral extended-

release ketamine?

The antidepressant effects of oral ketamine are

thought to be significantly mediated by its

metabolites, particularly norketamine. The

extended-release formulation leads to a higher

ratio of norketamine to ketamine in the

bloodstream compared to intravenous

administration. This suggests that R-107 may

act as a prodrug, with its therapeutic effects

being driven by its metabolic products.
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What were the key findings from the Phase 2

clinical trial (BEDROC study) of R-107?

The BEDROC study was a randomized,

placebo-controlled, double-blind, dose-finding

study. It met its primary endpoint, demonstrating

that R-107 had a rapid onset, a durable effect,

and resulted in a statistically significant

improvement in TRD symptoms over 12 weeks

compared with a placebo. The 180 mg dose

was identified as the most effective.

What are the common adverse events

associated with R-107?

In the BEDROC study, R-107 was well-

tolerated. The most common adverse events

were headache, dizziness, and anxiety.

Importantly, dissociative and sedative side

effects, which are common with other forms of

ketamine, were minimal.

Troubleshooting Guides
Direct answers to specific issues that may arise during the experimental process.
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Issue Potential Cause(s) Suggested Solution(s)

Low in vitro dissolution rate

Inappropriate dissolution

medium: The pH or

composition of the medium

may not be optimal for the

formulation. Degradation of the

drug: Ketamine may be

unstable in the chosen

dissolution medium. Issues

with the extended-release

matrix: The polymer matrix

may not be hydrating or

eroding as expected.

Optimize dissolution medium:

Test a range of pH values

(e.g., 1.2, 4.5, 6.8) to mimic the

gastrointestinal tract. Consider

the addition of surfactants if

ketamine solubility is a limiting

factor. Assess drug stability:

Analyze the dissolution

medium over time for the

presence of ketamine

degradation products.

Evaluate the formulation: Re-

evaluate the type and

concentration of the extended-

release polymer (e.g.,

polyethylene oxide). Ensure

that other excipients are not

interfering with matrix

hydration.

High variability in bioavailability

between subjects

Food effects: Co-

administration with food can

alter gastric emptying time and

an extended-release

formulation's performance.

Individual differences in

metabolism: Variations in

cytochrome P450 enzyme

activity (e.g., CYP3A4,

CYP2B6) can affect first-pass

metabolism. Inconsistent tablet

performance: Manufacturing

variability could lead to

differences in drug release

from tablet to tablet.

Standardize administration

protocols: In pre-clinical or

clinical studies, administer the

formulation under fasted

conditions to minimize

variability. Genotype subjects

for relevant enzymes: This can

help to explain inter-individual

variability in pharmacokinetic

data. Ensure robust

manufacturing processes:

Implement rigorous quality

control measures to ensure

tablet consistency.
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Difficulty in quantifying

ketamine and its metabolites in

plasma

Low plasma concentrations:

Due to the extended-release

nature and first-pass

metabolism, plasma levels of

the parent drug may be low.

Interference from plasma

matrix: Endogenous

components in plasma can

interfere with the analytical

method. Analyte instability:

Ketamine or its metabolites

may degrade in plasma

samples post-collection.

Use a highly sensitive

analytical method: Liquid

chromatography-tandem mass

spectrometry (LC-MS/MS) is

recommended for its high

sensitivity and selectivity.

Optimize sample preparation:

Employ solid-phase extraction

(SPE) or liquid-liquid extraction

(LLE) to effectively remove

interfering substances from the

plasma matrix. Ensure proper

sample handling: Collect blood

in tubes containing an

appropriate anticoagulant and

store samples at -80°C until

analysis.

Unexpectedly rapid drug

release (dose dumping)

Formulation failure: The

extended-release mechanism

may be compromised, leading

to the rapid release of the

entire dose. Interaction with

alcohol: Some polymer

matrices can be susceptible to

alcohol-induced dose

dumping.

Thoroughly characterize the

formulation: Conduct in vitro

dissolution studies in media

containing alcohol to assess

the risk of dose dumping. Re-

evaluate the extended-release

polymer: Select polymers that

are resistant to the effects of

alcohol.

Experimental Protocols
Detailed methodologies for key experiments related to the development and evaluation of oral

extended-release ketamine formulations.

In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of R-107 or a similar extended-release

ketamine formulation.
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Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 RPM

Procedure:

Place one tablet in each dissolution vessel.

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24

hours).

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Filter the samples through a 0.45 µm filter.

Analyze the samples for ketamine concentration using a validated analytical method (e.g.,

HPLC-UV or LC-MS/MS).

**Quantification of Ketamine and Norketamine in Plasma
by

To cite this document: BenchChem. [Improving the bioavailability of oral R-107 ketamine].
BenchChem, [2025]. [Online PDF]. Available at:
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ketamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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